molecular formula C5H4N2O2S B6279043 5-sulfanylpyrazine-2-carboxylic acid CAS No. 1339370-75-0

5-sulfanylpyrazine-2-carboxylic acid

Cat. No.: B6279043
CAS No.: 1339370-75-0
M. Wt: 156.2
InChI Key:
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Description

5-Sulfanylpyrazine-2-carboxylic acid is an organic compound belonging to the pyrazine family. Pyrazines are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazine ring substituted with a sulfanyl group at the 5-position and a carboxylic acid group at the 2-position. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-sulfanylpyrazine-2-carboxylic acid typically involves the introduction of a sulfanyl group to a pyrazine ring followed by carboxylation. One common method includes the reaction of 5-chloropyrazine-2-carboxylic acid with thiourea under basic conditions to introduce the sulfanyl group. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is optimized to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the sulfanyl group is converted to a sulfonic acid group.

    Reduction: The compound can be reduced to form 5-mercaptopyrazine-2-carboxylic acid.

    Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under suitable conditions.

Major Products:

    Oxidation: 5-Sulfonylpyrazine-2-carboxylic acid.

    Reduction: 5-Mercaptopyrazine-2-carboxylic acid.

    Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

5-Sulfanylpyrazine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-sulfanylpyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Chloropyrazine-2-carboxylic acid: Similar structure but with a chlorine atom instead of a sulfanyl group.

    5-Mercaptopyrazine-2-carboxylic acid: The reduced form of 5-sulfanylpyrazine-2-carboxylic acid.

    5-Sulfonylpyrazine-2-carboxylic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both a sulfanyl group and a carboxylic acid group on the pyrazine ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1339370-75-0

Molecular Formula

C5H4N2O2S

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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